![molecular formula C21H16N4O2S B14094032 2-(1,3-benzothiazol-2-yl)-5-benzyl-4-hydroxy-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14094032.png)
2-(1,3-benzothiazol-2-yl)-5-benzyl-4-hydroxy-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-yl)-5-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex heterocyclic compound that combines several functional groups and ring systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-5-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Formation of the Pyrazolo[3,4-b]pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Coupling of the Benzothiazole and Pyrazolo[3,4-b]pyridine Rings: The final step involves coupling the two ring systems under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-5-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(1,3-Benzothiazol-2-yl)-5-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
1,3-Benzothiazole: A simpler structure with similar heterocyclic properties.
Pyrazolo[3,4-b]pyridine: Shares the pyrazolo[3,4-b]pyridine ring system.
Benzoxazole: Similar to benzothiazole but with an oxygen atom instead of sulfur.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-5-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is unique due to its combination of multiple ring systems and functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C21H16N4O2S |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)-5-benzyl-6-methyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C21H16N4O2S/c1-12-14(11-13-7-3-2-4-8-13)18(26)17-19(22-12)24-25(20(17)27)21-23-15-9-5-6-10-16(15)28-21/h2-10H,11H2,1H3,(H2,22,24,26) |
InChIキー |
UXIBRKGTADVLAN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(N1)NN(C2=O)C3=NC4=CC=CC=C4S3)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


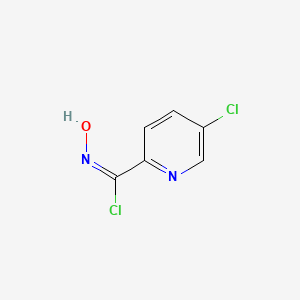
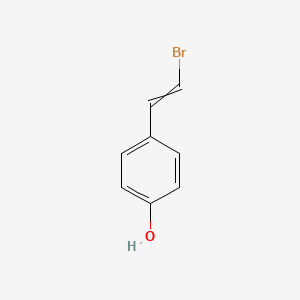
![3-[4-methoxy-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14093958.png)
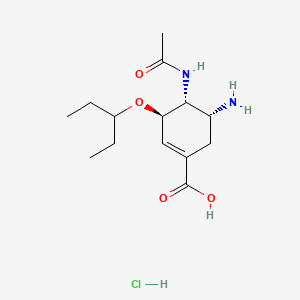
![N-[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]-2-{3-[(4-methanesulfonyl-2-methoxyphenyl)amino]prop-1-yn-1-yl}-1-(2,2,2-trifluoroethyl)indol-4-amine](/img/structure/B14093967.png)
![1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093973.png)

![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093978.png)
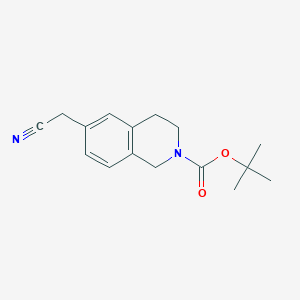
![(4-Hydroxy-2,5-dimethylthieno[2,3-d]pyrimidin-6-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14093981.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093985.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14093989.png)
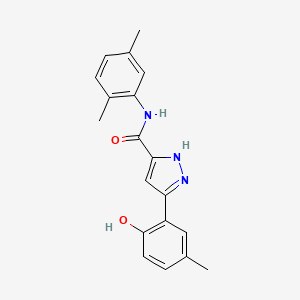
![1-[4-(Propan-2-yl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093996.png)
